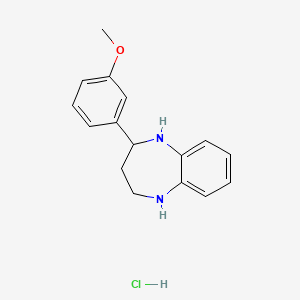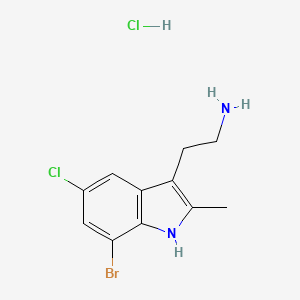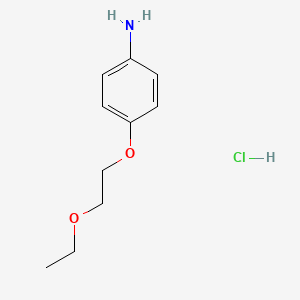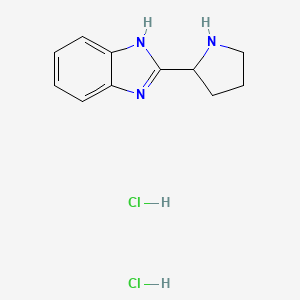![molecular formula C12H19Cl2NOS B3078045 N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride CAS No. 1049745-19-8](/img/structure/B3078045.png)
N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride
Vue d'ensemble
Description
N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride, commonly known as TCB-2, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. TCB-2 has gained significant attention in scientific research due to its potential therapeutic applications and its unique mechanism of action.
Applications De Recherche Scientifique
Synthesis and Characterization
One area of research involving N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride focuses on the synthesis and characterization of chemical compounds. For example, a study by Desai, Shihora, and Moradia (2007) explored the synthesis of new quinazolines as potential antimicrobial agents, which involves reactions with chlorophenyl compounds similar to the one . These compounds were screened for their antibacterial and antifungal activities, indicating a potential application in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Pharmacological Profiles
Another study by Ogawa et al. (2002) investigated the pharmacological profiles of R-96544, a compound related to this compound. This research focused on its potent, competitive, and selective activity as a 5-HT2A receptor antagonist. The study highlighted its effects on platelet aggregation and vascular responses, which could have implications for cardiovascular research and therapy (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Catalytic Hydroboration and Amination
In the field of organic chemistry, the study by Knight et al. (1997) on the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes provides insight into synthetic methodologies that could potentially apply to compounds like this compound. This research underscores the importance of developing new synthetic routes for complex organic molecules, which can have wide-ranging applications in medicinal chemistry and materials science (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-3-methoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNOS.ClH/c1-15-9-2-7-14-8-10-16-12-5-3-11(13)4-6-12;/h3-6,14H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNASDDOMPQRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCSC1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3077981.png)


![{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078025.png)

![{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078032.png)
amine hydrochloride](/img/structure/B3078042.png)




